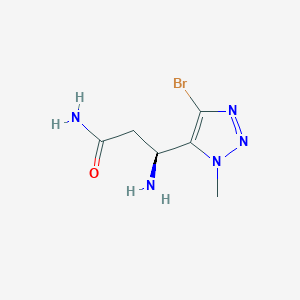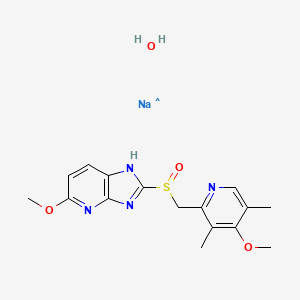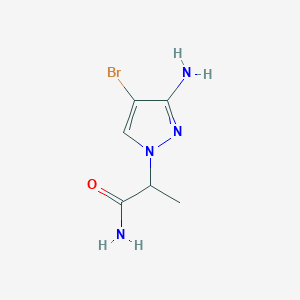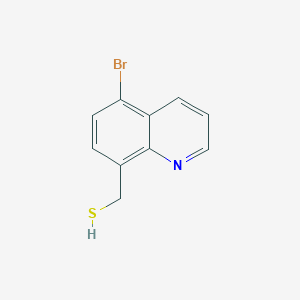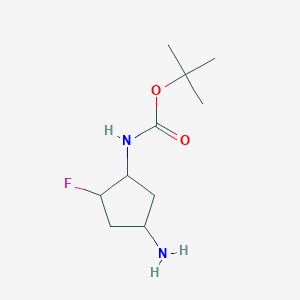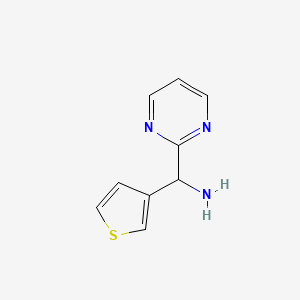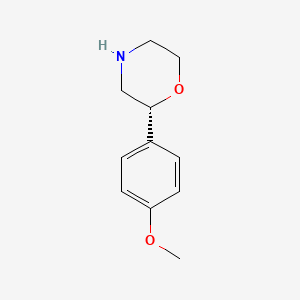
(R)-2-(4-Methoxyphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative with a methoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with morpholine under acidic or basic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogenation to yield ®-2-(4-Methoxyphenyl)morpholine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be further reduced to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)morpholine.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
®-2-(4-Methoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Methoxyphenyl)morpholine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The methoxy group and morpholine ring play crucial roles in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Methoxyphenyl)morpholine: The enantiomer of the compound with potentially different biological activities.
2-(4-Hydroxyphenyl)morpholine: A derivative with a hydroxyl group instead of a methoxy group.
2-Phenylmorpholine: A simpler analog without the methoxy group.
Uniqueness
®-2-(4-Methoxyphenyl)morpholine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2R)-2-(4-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 |
Clave InChI |
PLULTGXHWIAVIR-NSHDSACASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2CNCCO2 |
SMILES canónico |
COC1=CC=C(C=C1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13059466.png)
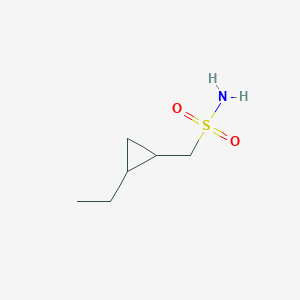
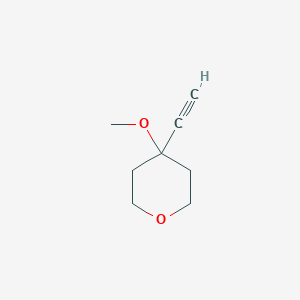
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
